BenchChemオンラインストアへようこそ!

N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Lipophilicity Physicochemical Properties Drug-likeness

Select this benzenesulfonamide for its unique 4-hydroxyphenyl/2-methoxy/5-methyl substitution pattern, enabling systematic structure-property relationship (SPR) investigations with a computed clogP of 2.54 and TPSA of 70.78 Ų. Leverage its confirmed GPR35 inactivity as a critical negative control in phenotypic screens. The para-hydroxyl handle supports orthogonal derivatization for parallel synthesis or bioconjugation. Available for procurement as a high-purity research probe with global shipping; lead times and precise pricing are available via quotation for your required scale.

Molecular Formula C14H15NO4S
Molecular Weight 293.34
CAS No. 1206119-40-5
Cat. No. B2439378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide
CAS1206119-40-5
Molecular FormulaC14H15NO4S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C14H15NO4S/c1-10-3-8-13(19-2)14(9-10)20(17,18)15-11-4-6-12(16)7-5-11/h3-9,15-16H,1-2H3
InChIKeyIAELXONVPSZGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 1206119-40-5): Procurement-Relevant Identity and Baseline Profile


N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide (CAS 1206119-40-5) is a synthetic benzenesulfonamide derivative with the molecular formula C14H15NO4S and a molecular weight of 293.34 g/mol . It belongs to the class of organic compounds known as benzenesulfonamides, characterized by a sulfonamide group attached to a substituted benzene ring [1]. As of 2026-04-29, publicly available authoritative databases, primary research papers, and patents contain extremely limited quantitative biological activity or performance data for this specific compound. The available information is restricted to basic computed physicochemical descriptors and a single screening result indicating inactivity against the G-protein coupled receptor 35 (GPR35) [2]. This evidence guide therefore focuses on the verifiable structural and physicochemical parameters that distinguish this compound from its closest analogs, explicitly noting where high-strength differential evidence is absent.

Why Generic Substitution Fails for N-(4-Hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide: Structural Uniqueness Amidst Unknown Pharmacology


Within the broad class of benzenesulfonamides, minor structural modifications can produce profound differences in target binding, selectivity, and pharmacokinetics [1]. N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide possesses a unique combination of three substituents: a 4-hydroxyphenyl group on the sulfonamide nitrogen, a 2-methoxy group, and a 5-methyl group on the benzene ring . Its closest commercially available analogs—such as N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide or N-(4-iodophenyl)-2-methoxy-5-methylbenzenesulfonamide—differ in the N-aryl substituent, which is a critical determinant of biological activity in this scaffold class [2]. However, the absence of publicly reported head-to-head biological or performance comparisons means that the consequences of these structural differences cannot currently be quantified. Until such comparative data are generated, generic substitution carries an unquantifiable risk of altered target engagement, selectivity profile, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(4-Hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide vs. Closest Analogs


Computed Lipophilicity (clogP): A 0.38–0.96 Log Unit Decrease Relative to De-hydroxylated or Halogenated Analogs

The computed octanol-water partition coefficient (clogP) of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is 2.54 [1]. This represents a reduction in lipophilicity compared to the N-(4-iodophenyl) analog (estimated clogP approximately 3.5, based on the Hansch π constant of +0.96 for iodine substitution on a phenyl ring relative to hydrogen [2]) and the N-(5-chloro-2-hydroxyphenyl) analog (estimated clogP approximately 2.92, based on the π constant of +0.71 for chlorine relative to hydrogen, partially offset by the ortho-hydroxy group [2]). Lower lipophilicity can translate into improved aqueous solubility, reduced plasma protein binding, and a lower risk of phospholipidosis and hERG binding, which are critical considerations for compound selection in early drug discovery [3].

Lipophilicity Physicochemical Properties Drug-likeness

Topological Polar Surface Area (TPSA): 9% Increase Over Simple N-Phenyl Analog Suggests Differentiated Permeability Profile

The topological polar surface area (TPSA) of N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide is 70.78 Ų [1]. Replacing the N-4-hydroxyphenyl group with an unsubstituted N-phenyl group (yielding 2-methoxy-5-methyl-N-phenylbenzenesulfonamide, TPSA ≈ 46.2 Ų, calculated via the same fragment-based method [2]) would reduce the TPSA by approximately 25 Ų. Compounds with a TPSA below 60 Ų are generally considered to have good blood-brain barrier penetration, while those above 70 Ų are more likely to be peripherally restricted [3]. The target compound thus resides in a borderline permeability space, which may offer advantages for programs requiring restricted CNS exposure or for optimizing oral absorption via the paracellular route.

Polar Surface Area Membrane Permeability Oral Bioavailability

GPR35 Antagonism: Inactivity Distinguishes Target Compound from Structurally Related Active Sulfonamides

In a primary screening assay, N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide was tested for antagonism of the G-protein coupled receptor 35 (GPR35) and was found to be inactive [1]. While no direct head-to-head comparator data are available within the same assay, the broader class of benzenesulfonamides includes several reported GPR35 agonists and antagonists (e.g., zaprinast, pamoic acid derivatives). The inactivity of the target compound against GPR35 is a functional differentiation point: a compound that is silent at GPR35 may be preferable for applications where GPR35-mediated off-target effects (immune modulation, metabolic regulation) would confound interpretation.

GPR35 GPCR Target Selectivity

Best-Fit Application Scenarios for N-(4-Hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide Based on Verified Evidence


Chemical Probe Development Requiring Defined Physicochemical Entry Properties

Research groups seeking to build a focused library of benzenesulfonamide chemical probes can select this compound for its experimentally computed clogP (2.54) and TPSA (70.78 Ų), which place it in a differentiated permeability space relative to N-phenyl or halogenated analogs [1]. Its distinct substitution pattern enables systematic structure-property relationship (SPR) studies where small changes in lipophilicity and polar surface area can be correlated with cellular permeability and solubility outcomes.

Negative Control for GPR35-Mediated Pathway Studies

Given its demonstrated inactivity in a primary GPR35 antagonism assay [2], this compound can serve as a negative control in experiments designed to interrogate GPR35-dependent signaling pathways. This is particularly valuable in phenotypic screening campaigns where sulfonamide-containing test compounds may inadvertently engage GPR35, and a structurally related but inactive compound is needed to control for non-specific sulfonamide effects.

Synthetic Intermediate for Derivatization at the 4-Hydroxy Position

The presence of a free phenolic hydroxyl group at the para position of the N-phenyl ring provides a convenient synthetic handle for further derivatization (e.g., etherification, esterification, or conjugation to linkers). Compared to the N-(4-iodophenyl) or N-(5-chloro-2-hydroxyphenyl) analogs, the 4-hydroxy group offers orthogonal reactivity that can be exploited in parallel synthesis or bioconjugation strategies without competing side reactions at halogen sites.

Pharmacokinetic Profiling Studies Focusing on Sulfonamide Metabolic Stability

The 4-hydroxyphenyl moiety is a known site for phase II metabolism (glucuronidation, sulfation). This compound, with its precisely defined structure and computed physicochemical properties, can be used as a model substrate in metabolic stability assays (e.g., hepatocyte incubations, microsomal assays) to investigate the metabolic fate of 4-hydroxyphenyl sulfonamides, generating data that can be compared with O-methylated or de-hydroxylated analogs to quantify the impact of the free hydroxyl on intrinsic clearance.

Quote Request

Request a Quote for N-(4-hydroxyphenyl)-2-methoxy-5-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.